
(2-Chloroethoxy)(methoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethoxy)(methoxy)oxophosphanium is an organophosphorus compound that contains phosphorus, chlorine, oxygen, and carbon atoms. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloroethoxy)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + \text{CH}_3\text{OH} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow (\text{2-Chloroethoxy})(\text{methoxy})\text{oxophosphanium} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
(2-Chloroethoxy)(methoxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)(methoxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with nucleophiles and electrophiles allows it to modify other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethoxy)phosphine: Similar in structure but lacks the methoxy group.
Methoxyphosphine: Contains a methoxy group but lacks the chloroethoxy group.
Phosphine oxides: Oxidized derivatives with different reactivity profiles.
Uniqueness
(2-Chloroethoxy)(methoxy)oxophosphanium is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts.
Properties
CAS No. |
37788-50-4 |
|---|---|
Molecular Formula |
C3H7ClO3P+ |
Molecular Weight |
157.51 g/mol |
IUPAC Name |
2-chloroethoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-6-8(5)7-3-2-4/h2-3H2,1H3/q+1 |
InChI Key |
HKOCKLUGEUOVNP-UHFFFAOYSA-N |
Canonical SMILES |
CO[P+](=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
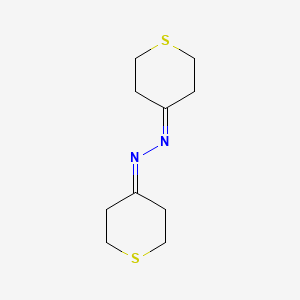
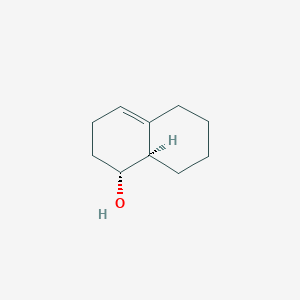
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
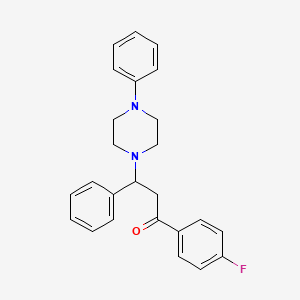
![Thieno[2,3-b]furan](/img/structure/B14668842.png)

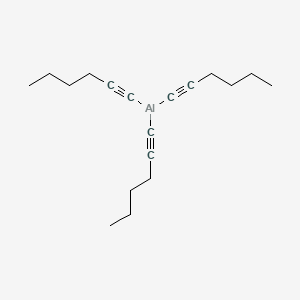
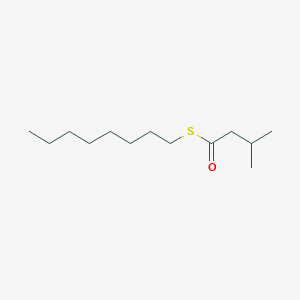
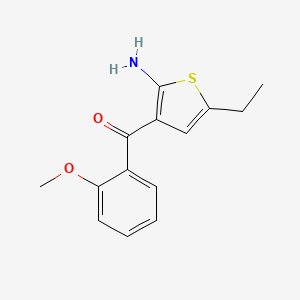
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)


